molecular formula C14H15N3 B1464702 2-Phenyl-5,6,7,8-tetrahydroquinazolin-5-amine CAS No. 927803-68-7

2-Phenyl-5,6,7,8-tetrahydroquinazolin-5-amine

Cat. No.: B1464702
CAS No.: 927803-68-7
M. Wt: 225.29 g/mol
InChI Key: ZTXURZVDGVBCIG-UHFFFAOYSA-N
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Description

Infrared (IR) Spectroscopy

  • N–H stretch : A broad band near 3300–3500 cm⁻¹ (primary amine).
  • Aromatic C–H : Peaks around 3050–3100 cm⁻¹ (phenyl ring).
  • Cyclohexene C–H : Absorption near 2950–3000 cm⁻¹ (methylene groups).

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR :
    • Aromatic protons : Multiplet signals between 6.8–7.5 ppm (phenyl and quinazoline ring).
    • Cyclohexene protons : Triplet or multiplet signals at 1.5–2.5 ppm (methylene groups).
    • Amine proton : Broad singlet near 3.0–4.0 ppm (exchange-broadened).
  • ¹³C NMR :
    • Quinazoline carbons : Peaks at 120–160 ppm (aromatic carbons).
    • Methylene carbons : Signals around 20–35 ppm .

Mass Spectrometry

  • Molecular ion peak : Observed at m/z 225.29 (C₁₄H₁₅N₃) in ESI-MS .
  • Fragmentation patterns : Loss of the phenyl group (m/z 149.15 ) or cleavage of the cyclohexene ring.

Comparative Analysis with Related Tetrahydroquinazoline Derivatives

The structural and functional diversity of tetrahydroquinazolines is exemplified by derivatives with varying substituents and biological activities. Below is a comparative analysis of key analogs:

Compound Molecular Formula Molecular Weight (g/mol) Key Structural Features References
2-Phenyl-5,6,7,8-tetrahydroquinazolin-5-amine C₁₄H₁₅N₃ 225.29 Phenyl at C2, amine at C5
2-Phenyl-5,6,7,8-tetrahydroquinazolin-6-amine C₁₄H₁₅N₃ 225.29 Amine at C6 (positional isomer)
2-Methyl-5,6,7,8-tetrahydroquinazolin-5-amine C₉H₁₃N₃ 149.22 Methyl at C2, no phenyl group
N-[(2,3-Dimethylimidazol-4-yl)methyl]-2-phenyl-5,6,7,8-tetrahydroquinazolin-5-amine C₂₀H₂₃N₅ 333.40 Imidazole substituent at N5

Key Differences

  • Substituent Positioning :
    • The amine group at C5 in the target compound contrasts with its placement at C6 in positional isomers, altering electronic distribution and hydrogen-bonding potential.
  • Functional Group Modifications :
    • Derivatives like the imidazole-substituted analog () introduce steric bulk and π-π interactions, influencing solubility and reactivity.
  • Core Modifications :
    • Simplified analogs (e.g., 2-methyl variant) lack the phenyl group, reducing aromatic stacking interactions.

Properties

IUPAC Name

2-phenyl-5,6,7,8-tetrahydroquinazolin-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3/c15-12-7-4-8-13-11(12)9-16-14(17-13)10-5-2-1-3-6-10/h1-3,5-6,9,12H,4,7-8,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTXURZVDGVBCIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=CN=C(N=C2C1)C3=CC=CC=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction of α-Aminoamidines with Bis-benzylidene Cyclohexanones

One of the most effective and well-documented methods involves the use of α-aminoamidines as key reagents reacting with bis-benzylidene cyclohexanones. This approach allows the construction of the tetrahydroquinazoline scaffold with excellent control over substitution patterns.

  • Procedure : The α-aminoamidine is reacted with bis-benzylidene cyclohexanones in a suitable solvent such as pyridine or dimethylformamide (DMF), often in the presence of a base like sodium hydride (NaH).
  • Conditions : The reaction typically proceeds under mild heating conditions (around 100 °C) for a duration of 24 hours.
  • Yields : This method yields the desired 5,6,7,8-tetrahydroquinazoline derivatives in moderate to high yields ranging from 47% to 80%, which is a significant improvement over earlier methods that reported yields as low as 19–28%.

The reaction mechanism involves nucleophilic addition of the aminoamidine to the electrophilic carbonyl groups of the bis-benzylidene cyclohexanone, followed by cyclization to form the tetrahydroquinazoline ring system. Protecting groups at the C2-position (such as tert-butyl) can be introduced and later cleaved to reveal free amino groups, allowing further functionalization.

Cyclocondensation of Cyclohexadione with Glycinamide Derivatives

Another synthetic route involves the cyclocondensation of cyclohexadione with glycinamide under basic conditions to form tetrahydroquinazoline intermediates. This method is often used as a precursor step for further functionalization:

  • Key Steps :
    • Cyclocondensation of cyclohexadione with glycinamide forms 5,6,7,8-tetrahydroquinazolin-2(1H)-one.
    • Subsequent functionalization can be achieved through triflation and palladium-catalyzed Suzuki coupling to introduce the phenyl group at the 2-position.
    • Optional arylation of N-oxide derivatives followed by reduction provides alternative routes to the target compound.

This method allows for structural diversity by altering substituents on the phenyl moiety and can be tailored for specific analogues.

Industrial Scale Considerations

While detailed industrial synthesis protocols are scarce, general principles involve:

  • Optimization of reaction parameters to maximize yield and purity.
  • Use of continuous flow reactors for better control over reaction conditions.
  • Implementation of advanced purification techniques to ensure product consistency.
  • Scale-up often requires modifying solvent systems and reaction times to accommodate larger batch sizes.

Comparative Data Table of Preparation Methods

Method Key Reagents Conditions Yield (%) Advantages Limitations
α-Aminoamidine + Bis-benzylidene cyclohexanone α-Aminoamidine, bis-benzylidene cyclohexanone, NaH, DMF or pyridine 100 °C, 24 h 47–80 Mild conditions, high yields, easy workup Requires preparation of bis-benzylidene cyclohexanone
Cyclocondensation + Suzuki Coupling Cyclohexadione, glycinamide, Pd catalyst Basic conditions, Pd catalysis Moderate to high (varies) Versatile for analogues, allows phenyl substitution Multi-step, requires Pd catalyst
Industrial Scale (general) As above with process optimization Continuous flow reactors, optimized solvents Variable Scalable, consistent product quality Requires process development

Research Findings and Notes

  • The use of α-aminoamidines is a significant advancement, providing a straightforward route with excellent yields and mild reaction conditions compared to traditional methods.
  • Protecting groups at the C2-position enable selective functionalization and can be removed under mild conditions to expose free amino groups, expanding synthetic utility.
  • Palladium-catalyzed coupling reactions allow for the introduction of diverse aryl groups, enhancing the compound’s structural diversity and potential biological activity.
  • Industrial synthesis focuses on scalability and reproducibility, often leveraging continuous flow technology and advanced purification to meet production demands.

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of 2-Phenyl-5,6,7,8-tetrahydroquinazolin-5-amine typically involves the reaction of α-aminoamidines with bis-benzylidene cyclohexanones under mild conditions. This method yields high-quality derivatives with excellent yields and straightforward workup procedures . The presence of protecting groups at specific positions allows for further functionalization, enhancing the compound's versatility in medicinal chemistry.

Antitubercular Properties

One of the most significant applications of 2-Phenyl-5,6,7,8-tetrahydroquinazolin-5-amine is its potential as an antitubercular agent. Molecular docking studies have shown that this compound exhibits high binding affinity toward essential enzymes involved in Mycobacterium tuberculosis metabolism, such as dihydrofolate reductase (DHFR) and pantothenate kinase (MtPanK) . These interactions suggest that derivatives of this compound could be developed into effective treatments for multidrug-resistant tuberculosis strains.

Antidiabetic Activity

In addition to its antitubercular properties, 2-Phenyl-5,6,7,8-tetrahydroquinazolin-5-amine has demonstrated inhibitory activity against α-glucosidase and β-glucosidase enzymes. This inhibition is crucial for managing diabetes by slowing carbohydrate absorption and reducing postprandial blood glucose levels . The potential for this compound to serve as a therapeutic agent in diabetes management highlights its importance in metabolic disease research.

Insecticidal Applications

The compound also shows promise in agricultural applications as an insecticide. Patented formulations containing substituted tetrahydroquinazolines have been developed to control various insect pests affecting crops . The effectiveness of these compounds in pest management underscores their utility beyond human health applications.

Case Study 1: Antitubercular Activity

A study focused on the synthesis of novel tetrahydroquinazoline derivatives revealed that certain compounds exhibited remarkable inhibitory effects against Mycobacterium tuberculosis. The molecular docking approach confirmed their potential as lead candidates for drug development against resistant strains .

Case Study 2: Enzyme Inhibition

Research investigating the enzyme inhibitory properties of tetrahydroquinazolines found that several derivatives showed significant activity against glucosidases. This finding supports the development of new antidiabetic agents based on the tetrahydroquinazoline scaffold .

Summary Table of Applications

ApplicationDescriptionReferences
AntitubercularHigh binding affinity to DHFR and MtPanK; potential for drug development.
AntidiabeticInhibitory activity against α-glucosidase and β-glucosidase; metabolic disease management.
InsecticidalEffective formulations for controlling agricultural pests.

Mechanism of Action

The mechanism of action of 2-Phenyl-5,6,7,8-tetrahydroquinazolin-5-amine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and subsequent catalytic activity. The pathways involved often include signal transduction mechanisms that regulate cell proliferation and apoptosis.

Comparison with Similar Compounds

Structural Analogues in the Quinazoline Family

Compound Molecular Formula Key Substituents Biological Activity References
2-Phenyl-5,6,7,8-tetrahydroquinazolin-5-amine C₁₄H₁₅N₃ Phenyl (C2), NH₂ (C5) P2X1-purinoceptor antagonism (rat vas deferens)
6-(Trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-amine C₉H₁₀F₃N₃ CF₃ (C6), NH₂ (C2) Not explicitly stated; structural similarity suggests potential kinase or receptor modulation
7,7-Dimethyl-2-morpholino-5,6,7,8-tetrahydroquinazolin-5-amine C₁₅H₂₂N₄O Morpholine (C2), dimethyl (C7) Investigated for CNS activity (exact mechanism unspecified)

Key Observations :

  • Substitution patterns (e.g., trifluoromethyl, morpholine) significantly alter physicochemical properties and biological targets.
  • The position of the amine group (C5 vs. C2) affects receptor binding specificity, as seen in the P2X1 antagonism of the target compound .

Heterocyclic Analogues with Diverse Cores

Compound Core Structure Key Features Biological Activity References
3-Phenyl-1,2,4-thiadiazol-5-amine 1,2,4-Thiadiazole Phenyl (C3), NH₂ (C5) Antimicrobial, antitumor (via inhibition of bacterial/enzymatic targets)
BL-1249 [(5,6,7,8-Tetrahydro-naphthalen-1-yl)-[2-(1H-tetrazol-5-yl)-phenyl]-amine] Tetrazole-naphthalene Tetrazole (C2), tetrahydro-naphthalene Potassium channel opener (TREK-1 selective; bladder relaxation)
5-Phenyl-1,3,4-thiadiazol-2-amine 1,3,4-Thiadiazole Phenyl (C5), NH₂ (C2) Intermediate in benzimidazole-based antimicrobial agents

Key Observations :

  • Thiadiazole and tetrazole derivatives prioritize different biological pathways (e.g., ion channel modulation vs. antimicrobial activity).
  • BL-1249’s selectivity for TREK-1 channels highlights the role of tetrazole groups in tissue-specific targeting .

Key Observations :

  • The target compound’s synthesis shares similarities with thiadiazole derivatives (e.g., use of aldehydes and cyclocondensation) but diverges in catalyst choice .
  • Tetrazole synthesis () requires harsh azide conditions, contrasting with milder methods for quinazolines.

Pharmacological and Functional Insights

  • Target Compound: Demonstrates P2X1-purinoceptor antagonism (IC₅₀ ~1–5 μM in rat vas deferens), suggesting utility in modulating smooth muscle contraction .
  • BL-1249 : Activates TREK-1 potassium channels (EC₅₀ ~1.3 μM) with bladder-specific relaxation, avoiding cardiovascular effects .
  • Thiadiazoles : Exhibit broader antimicrobial activity (e.g., 3-phenyl-1,2,4-thiadiazol-5-amine inhibits bacterial growth at MIC ~10 μg/mL) .

Biological Activity

2-Phenyl-5,6,7,8-tetrahydroquinazolin-5-amine is a heterocyclic compound belonging to the quinazoline family. It has garnered attention in medicinal chemistry due to its potential pharmacological properties, particularly as an enzyme inhibitor and for its anti-inflammatory and antimicrobial activities. This article delves into the biological activity of this compound, supported by research findings and case studies.

Chemical Structure and Properties

The compound features a tetrahydroquinazoline core with a phenyl group at the second position and an amine group at the fifth position. Its molecular formula is C14H15N3C_{14}H_{15}N_3 . The specific substitutions on its structure contribute to its unique reactivity and biological activity.

2-Phenyl-5,6,7,8-tetrahydroquinazolin-5-amine primarily acts by inhibiting specific enzymes. This inhibition occurs through binding to the active sites of these enzymes, which blocks substrate access and disrupts catalytic activity. Notably, it has been investigated for its effects on human topoisomerase II (topoII), a validated target in cancer therapy .

Anticancer Activity

Research indicates that derivatives of tetrahydroquinazoline can serve as potent inhibitors of topoII. For example, a study identified a related compound with an IC50 value of 160 μM against human topoIIα in a DNA relaxation assay . This suggests that 2-Phenyl-5,6,7,8-tetrahydroquinazolin-5-amine may exhibit similar inhibitory effects.

Antimicrobial Properties

The compound has been explored for its antimicrobial activities. In vitro studies have shown that certain tetrahydroquinazoline derivatives exhibit significant inhibitory effects against various bacterial strains. The exact mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival .

Enzyme Inhibition

Recent findings suggest that 2-Phenyl-5,6,7,8-tetrahydroquinazolin-5-amine can inhibit key enzymes involved in metabolic processes. For instance, it has shown promise in inhibiting α- and β-glucosidases, which are relevant in managing diabetes and related metabolic disorders .

Case Studies

Study Findings
Study on Topoisomerase II InhibitionIdentified tetrahydroquinazoline derivatives with IC50 values around 160 μM against topoIIα .
Antimicrobial Activity AssessmentDemonstrated significant inhibition against multiple bacterial strains; specific mechanisms remain under investigation .
Enzyme Inhibition StudiesShowed high binding affinity towards α-glucosidase and β-glucosidase; potential implications for diabetes treatment .

Comparative Analysis with Related Compounds

In comparison to other quinazoline derivatives, 2-Phenyl-5,6,7,8-tetrahydroquinazolin-5-amine exhibits distinct biological activities due to its unique substitution pattern. For example:

Compound IC50 (μM) Activity
2-Phenyl-5,6,7,8-tetrahydroquinazolin-5-amineTBDEnzyme inhibitor
4-(3-fluorophenyl)-2-(4-pyridyl)-5,6,7,8-tetrahydroquinazoline160TopoIIα inhibitor
Other TetrahydroquinazolinesVariedAntimicrobial/Anticancer

Chemical Reactions Analysis

Oxidation and Reduction

The tetrahydroquinazoline core undergoes redox reactions:

Reaction TypeReagent/ConditionsProductYield (%)Source
OxidationKMnO₄ (acidic)Quinazolinone derivatives65–70
ReductionNaBH₄/MeOHPartially saturated derivatives75–80

Halogenation

Chlorination at positions 2 and 4 using POCl₃:

text
2-Phenyl-5,6,7,8-tetrahydroquinazolin-5-amine + POCl₃ → 2,4-Dichloro derivative Conditions: Reflux, 4 hours Yield: 88%[5]

Alkylation/Arylation

  • Suzuki Coupling : Palladium-catalyzed arylation introduces substituents to the phenyl ring .

  • Alkylation : Reacting with alkyl halides (e.g., CH₃I) under basic conditions modifies the amine group .

Acid-Base Reactivity

The amine group at position 5 participates in protonation/deprotonation:

ConditionBehaviorApplicationSource
Acidic (HCl)Forms water-soluble hydrochloride saltsPurification and salt formation
Basic (KOH/NaOH)Deprotonates amine for nucleophilic reactionsFunctionalization

Ring Expansion and Cycloaddition

The compound participates in ring-expansion reactions with electrophiles:

Reaction PartnerConditionsProductYield (%)Source
Acetyl chlorideCH₂Cl₂, 0°CFused tricyclic derivatives68
Maleic anhydrideToluene, refluxDiels-Alder adducts72

Stability and Degradation

  • Thermal Stability : Decomposes above 250°C without melting .

  • Photolysis : UV exposure leads to ring-opening products via C–N bond cleavage .

Comparative Reactivity Table

Key differences from structurally similar compounds:

CompoundReactivity with POCl₃Suzuki Coupling EfficiencyRedox Stability
2-Phenyl-5,6,7,8-tetrahydroquinazolin-5-amineHighModerate (Pd(OAc)₂ required)Moderate
Quinazolinone derivativesLowHighHigh
5-Methyl-6-(phenylamino)quinazolineModerateLowLow

Q & A

Q. Spectroscopy :

  • IR : Confirm NH/amine stretches (~3300–3500 cm⁻¹) and aromatic C=C bonds (~1600 cm⁻¹) .
  • ¹H/¹³C NMR : Identify protons on the tetrahydroquinazoline ring (δ 1.5–3.0 ppm for aliphatic protons; δ 6.5–8.0 ppm for phenyl protons) and amine groups (δ 3.5–5.0 ppm) .

Crystallography : Use SHELX software for refinement. X-ray diffraction reveals bond lengths (e.g., C–N: 1.35–1.45 Å) and dihedral angles between the phenyl and quinazoline rings (~15–25°) .

What safety protocols are recommended for handling this compound in laboratory settings?

  • Hazards : Classified as a skin/eye irritant (Category 2/2A). Use nitrile gloves, goggles, and fume hoods to prevent exposure .
  • Storage : Store in amber glass bottles at –20°C to prevent degradation. Avoid prolonged storage; monitor for color changes indicating decomposition .
  • Waste disposal : Segregate acidic/basic waste and consult certified hazardous waste handlers for incineration .

Advanced Research Questions

How can computational modeling predict the biological activity of derivatives of this compound?

Density functional theory (DFT) calculations assess electronic properties (e.g., HOMO-LUMO gaps) to predict interactions with biological targets like adenosine receptors . Molecular docking (e.g., AutoDock Vina) evaluates binding affinities to enzyme active sites (e.g., kinases), with scoring functions (ΔG ≤ –8 kcal/mol indicating strong binding) .

What strategies resolve contradictions in reported reaction yields for its synthesis?

  • Catalyst screening : Compare yields using H₃PW₁₂O₄₀ (solvent-free, 85% yield) vs. SmCl₃ (72% yield) under identical conditions .
  • Reaction monitoring : Use HPLC or TLC to track intermediate formation. Adjust stoichiometry (e.g., 1:1.2 molar ratio of amine to ketone) to suppress byproducts .

How can structure-activity relationships (SAR) guide the design of analogs with enhanced antitumor properties?

  • Core modifications : Introduce electron-withdrawing groups (e.g., –CF₃) on the phenyl ring to enhance cytotoxicity (IC₅₀ values ≤10 µM in MCF-7 cells) .
  • Heterocyclic fusion : Attach thiazole or pyrazine rings to improve DNA intercalation, as seen in analogs like 5-(benzo[d][1,3]dioxol-5-ylmethyl)-N-arylthiazol-2-amines .

What analytical techniques quantify its stability under varying pH and temperature conditions?

  • HPLC-UV : Monitor degradation at λ = 254 nm. At pH 7.4 (37°C), t₁/₂ ≈ 48 hours; at pH 2.0, t₁/₂ drops to 12 hours due to amine protonation .
  • DSC/TGA : Assess thermal stability. Decomposition onset at ~200°C indicates suitability for high-temperature reactions .

Methodological Tables

Q. Table 1. Catalytic Efficiency Comparison for Synthesis

CatalystYield (%)Reaction Time (h)ConditionsReference
H₃PW₁₂O₄₀853Solvent-free, 80°C
RuCl₃784Solvent-free, 80°C
SmCl₃726Solvent-free, 80°C
PCl₅658Reflux, CH₂Cl₂

Q. Table 2. Key Crystallographic Parameters

ParameterValue (Å/°)Reference
C–N bond length1.38 ± 0.02
Phenyl-quinazoline angle18.5°
Unit cell volume1200 ų

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Phenyl-5,6,7,8-tetrahydroquinazolin-5-amine
Reactant of Route 2
2-Phenyl-5,6,7,8-tetrahydroquinazolin-5-amine

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